molecular formula C12H9BrO3S B11791197 Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate

Cat. No.: B11791197
M. Wt: 313.17 g/mol
InChI Key: ILKTWNURIOWWQF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is an organic compound belonging to the class of heterocyclic building blocks, specifically furans It is characterized by a furan ring substituted with a bromine atom, a phenylthio group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate typically involves the bromination of a furan derivative followed by the introduction of a phenylthio group. One common method includes:

    Bromination: The furan ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thioether Formation: The brominated furan is then reacted with a thiophenol derivative under basic conditions to introduce the phenylthio group.

    Esterification: The final step involves esterification of the carboxylic acid group using methanol and an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the phenylthio group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products:

    Sulfoxides and Sulfones: From oxidation of the phenylthio group.

    Alcohols: From reduction of the ester group.

    Various Substituted Furans: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antibacterial, antifungal, or anticancer properties.

    Material Science: Used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

    Methyl 4-bromo-5-(phenylthio)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-bromo-5-(phenylthio)pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness: Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyrrole analogs. The furan ring is more reactive and can participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

IUPAC Name

methyl 4-bromo-5-phenylsulfanylfuran-2-carboxylate

InChI

InChI=1S/C12H9BrO3S/c1-15-11(14)10-7-9(13)12(16-10)17-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ILKTWNURIOWWQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(O1)SC2=CC=CC=C2)Br

Origin of Product

United States

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